molecular formula C20H34O3 B1367664 methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate

Cat. No.: B1367664
M. Wt: 322.5 g/mol
InChI Key: UPFFOYWRLISZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate is a furan fatty acid derivative known for its unique structural properties and potential applications in various fields. This compound features a furan ring substituted with a methyl and pentyl group, connected to a nonanoic acid methyl ester chain. Furan fatty acids, including this compound, are valued for their radical scavenging and antioxidative properties .

Preparation Methods

The synthesis of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate typically involves multiple steps and specific reagents. One common synthetic route starts with the preparation of 3-methyl-5-pentyl-2-furancarbaldehyde from hexanal and 1,1-diethoxy-2-methyl-2-propene via a radical addition reaction. This intermediate is then subjected to Vilsmeier formylation to obtain the aldehyde, which is further reacted with a ylid to produce stereo isomers of methyl 9-(3-methyl-5-pentyl-2-furyl)-8-nonenoate. Selective hydrogenation of these isomers yields the desired compound .

Chemical Reactions Analysis

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen gas with palladium on carbon (Pd-C) for hydrogenation, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate involves its ability to scavenge free radicals and inhibit oxidative processes. The furan ring’s structure allows it to interact with reactive oxygen species, neutralizing them and preventing cellular damage. This compound’s antioxidative properties are attributed to its ability to donate electrons and stabilize free radicals .

Comparison with Similar Compounds

Similar compounds to methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate include other furan fatty acids such as:

These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and applications.

Properties

IUPAC Name

methyl 9-(3-methyl-5-pentylfuran-2-yl)nonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-4-5-10-13-18-16-17(2)19(23-18)14-11-8-6-7-9-12-15-20(21)22-3/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFFOYWRLISZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.